2,3,4,5-Tetramethoxyamphetamine
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Overview
Description
2,3,4,5-Tetramethoxyamphetamine is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL). The compound is known for its psychoactive properties, although limited data exists about its pharmacological properties, metabolism, and toxicity .
Preparation Methods
The synthesis of 2,3,4,5-Tetramethoxyamphetamine typically involves the alkylation of 2,3,4,5-tetramethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation
Chemical Reactions Analysis
2,3,4,5-Tetramethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5-Tetramethoxyamphetamine has been studied primarily for its psychoactive effects. It is used in research to understand the structure-activity relationships of psychedelic compounds and their interactions with serotonin receptors. The compound’s unique structure makes it a valuable tool for studying the effects of methoxy substitutions on the phenethylamine backbone
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetramethoxyamphetamine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is associated with its psychedelic effects. The compound may also interact with other neurotransmitter systems, but detailed studies on its molecular targets and pathways are limited .
Comparison with Similar Compounds
2,3,4,5-Tetramethoxyamphetamine is similar to other substituted amphetamines, such as:
3,4,5-Trimethoxyamphetamine: Another psychedelic compound with similar methoxy substitutions.
2,5-Dimethoxy-4-methylamphetamine: Known for its potent psychedelic effects.
2,4,5-Trimethoxyamphetamine: Shares structural similarities but differs in the position of methoxy groups. What sets this compound apart is the specific arrangement of methoxy groups, which influences its pharmacological profile and psychoactive properties.
Properties
CAS No. |
23693-26-7 |
---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-(2,3,4,5-tetramethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NO4/c1-8(14)6-9-7-10(15-2)12(17-4)13(18-5)11(9)16-3/h7-8H,6,14H2,1-5H3 |
InChI Key |
WVNJEHORYAZBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1OC)OC)OC)OC)N |
Origin of Product |
United States |
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